molecular formula C8H11ClO3 B13789354 Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate CAS No. 76842-28-9

Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B13789354
CAS No.: 76842-28-9
M. Wt: 190.62 g/mol
InChI Key: ONSOHWSBYGOQMM-UHFFFAOYSA-N
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Description

Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate is an organic compound with a unique structure characterized by a cyclopropane ring substituted with a chlorocarbonyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves the reaction of 2,2-dimethylcyclopropane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methanol in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve efficient production.

Types of Reactions:

    Substitution Reactions: The chlorocarbonyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions are used for hydrolysis.

Major Products:

    Amides and Esters: Formed from nucleophilic substitution.

    Alcohols: Formed from reduction.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of pharmacologically active compounds.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate involves its reactivity towards nucleophiles due to the presence of the chlorocarbonyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack, leading to the formation of various derivatives. The cyclopropane ring provides structural rigidity, which can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

    Methyl 3-(chlorocarbonyl)benzoate: Similar in having a chlorocarbonyl group but differs in the aromatic ring structure.

    Methyl 3-(chlorocarbonyl)cyclopropane-1-carboxylate: Lacks the dimethyl substitution on the cyclopropane ring.

Uniqueness: Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate is unique due to the presence of both the chlorocarbonyl group and the dimethyl-substituted cyclopropane ring. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications.

Properties

CAS No.

76842-28-9

Molecular Formula

C8H11ClO3

Molecular Weight

190.62 g/mol

IUPAC Name

methyl 3-carbonochloridoyl-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H11ClO3/c1-8(2)4(6(9)10)5(8)7(11)12-3/h4-5H,1-3H3

InChI Key

ONSOHWSBYGOQMM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)Cl)C(=O)OC)C

Origin of Product

United States

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